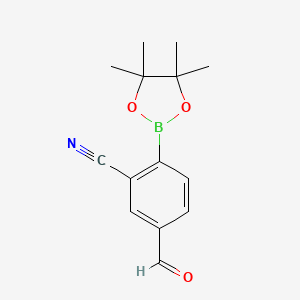
ATX-100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATX-100 is an ionizable cationic lipid with the formal name 4,4′- [ [ [ [3-(dimethylamino)propyl]thio]carbonyl]imino]bis-butanoic acid, 1,1′-bis(1-heptyloctyl) ester. It has been used in the generation of lipid nanoparticles for the delivery of small interfering RNA. This compound is known for its high purity and effectiveness in various applications, particularly in the field of drug delivery .
Preparation Methods
The synthesis of ATX-100 involves the reaction of 3-(dimethylamino)propylamine with carbon disulfide to form a thiocarbamate intermediate. This intermediate is then reacted with butanoic acid derivatives to form the final product. The reaction conditions typically involve the use of organic solvents such as chloroform and require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods for this compound are designed to be scalable and robust, ensuring consistent quality and purity. These methods often involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and final product specifications .
Chemical Reactions Analysis
ATX-100 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and amines .
Scientific Research Applications
ATX-100 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of various compounds. In biology, this compound is employed in the generation of lipid nanoparticles for the delivery of small interfering RNA, which has applications in gene therapy and molecular biology research .
In medicine, this compound is used in the development of drug delivery systems, particularly for the delivery of nucleic acids such as small interfering RNA. These systems have shown promise in the treatment of various diseases, including cancer and genetic disorders . In industry, this compound is used in the production of high-purity polishing alumina, which is employed in the manufacturing of optical materials, metals, crystals, gemstones, and infrared materials .
Mechanism of Action
The mechanism of action of ATX-100 involves its ability to form lipid nanoparticles that can encapsulate and deliver small interfering RNA to target cells. The ionizable cationic nature of this compound allows it to interact with the negatively charged nucleic acids, forming stable complexes that can be taken up by cells through endocytosis. Once inside the cells, the lipid nanoparticles release the encapsulated small interfering RNA, which can then exert its effects by silencing specific genes .
Comparison with Similar Compounds
ATX-100 is unique among ionizable cationic lipids due to its high purity and effectiveness in forming stable lipid nanoparticles for the delivery of small interfering RNA. Similar compounds include ssPalmE, L5, and L101, which are also used in the synthesis of lipid nanoparticles for RNA delivery. this compound has been shown to have superior properties in terms of stability and efficiency in delivering nucleic acids .
Properties
IUPAC Name |
pentadecan-8-yl 4-[3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86N2O5S/c1-7-11-15-19-23-30-40(31-24-20-16-12-8-2)50-42(47)34-27-37-46(44(49)52-39-29-36-45(5)6)38-28-35-43(48)51-41(32-25-21-17-13-9-3)33-26-22-18-14-10-4/h40-41H,7-39H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWZMEVIHSUELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC)OC(=O)CCCN(CCCC(=O)OC(CCCCCCC)CCCCCCC)C(=O)SCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230647-37-5 |
Source


|
| Record name | Pentadecan-8-yl 4-(3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino)butanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230647375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTADECAN-8-YL 4-(3-(DIMETHYLAMINO)PROPYLSULFANYLCARBONYL-(4-OXO-4-PENTADECAN-8-YLOXYBUTYL)AMINO)BUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMJ5BF93UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8265159.png)

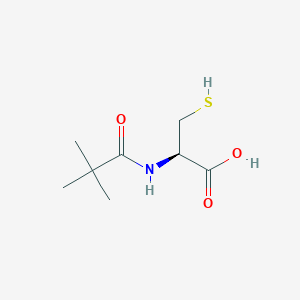
![METHYL 3-[(DIMETHOXYMETHYL)SILYL]PROPANOATE](/img/structure/B8265196.png)
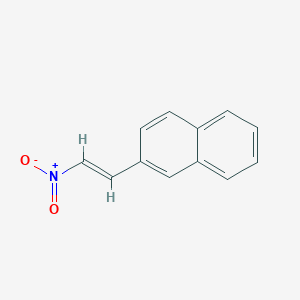
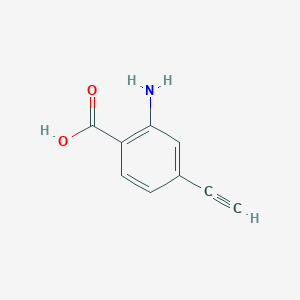
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid](/img/structure/B8265208.png)
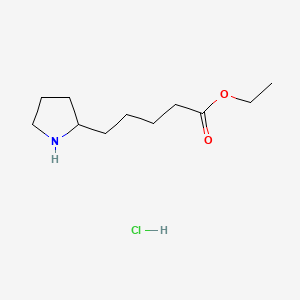
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8265218.png)

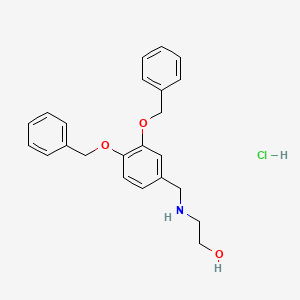
![3,8,13-trithia-5,10,15-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-triamine](/img/structure/B8265232.png)

